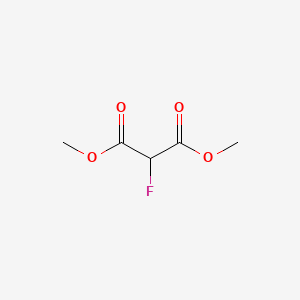

Dimethyl fluoromalonate

Cat. No. B1301775

Key on ui cas rn:

344-14-9

M. Wt: 150.1 g/mol

InChI Key: ZVXHZSXYHFBIEW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05210272

Procedure details

A 3-neck, 5-L round-bottom flask equipped with a vacuum distillation head, a thermometer, and a magnetic stir bar was charged with dimethyl fluoromalonate (339 g assayed at 83% purity by VPC, 1.88 mol), benzyl alcohol (935 mL, 9.04 mol), toluene (846 mL), and p-toluenesulfonic acid monohydrate (21.5 g, 0.113 mol). The mixture was heated under vacuum (10-15 inches of Hg) until all of the toluene had distilled, then at 28-29 inches of Hg (water aspirator vacuum), the reaction temperature being maintained at 100° to 115° C. The progress of the reaction was monitored by 19F NMR. After a total of 7 hours, the heat was removed, and the mixture was allowed to cool, with continued stirring. When the temperature had lowered to 75° C., isopropanol (450 mL) was added. When the temperature had lowered to 55° C., hexane (1 L) was added. The product crystallized out and the mixture was placed in the freezer overnight. The product was filtered, washed with hexane (2xl L), sucked dry, and dried overnight in vacuo. The yield was 452 g (96% pure by weight). A second crop of 29 g was obtained from the combined filtrates and washings, for a total yield of 81%.

[Compound]

Name

5-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

81%

Identifiers

|

REACTION_CXSMILES

|

[F:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[C:3]([O:5][CH3:6])=[O:4].C(O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O.[C:20]1(C)[CH:25]=[CH:24][C:23](S(O)(=O)=O)=[CH:22][CH:21]=1>C1(C)C=CC=CC=1>[F:1][CH:2]([C:7]([O:9][CH2:10][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[O:8])[C:3]([O:5][CH2:6][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:4] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

5-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

339 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)OC)C(=O)OC

|

|

Name

|

|

|

Quantity

|

935 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

21.5 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

846 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

had distilled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at 28-29 inches of Hg (water aspirator vacuum), the reaction temperature being maintained at 100° to 115° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After a total of 7 hours, the heat was removed

|

|

Duration

|

7 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool, with continued stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had lowered to 75° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

isopropanol (450 mL) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had lowered to 55° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

hexane (1 L) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product crystallized out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in the freezer overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with hexane (2xl L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sucked dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried overnight in vacuo

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A second crop of 29 g was obtained from the combined filtrates and washings, for a total yield of 81%

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 81% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |